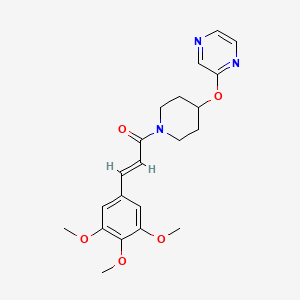
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H25N3O5 and a molecular weight of 399.4 g/mol. It features a piperidine ring, a pyrazine moiety, and a trimethoxyphenyl group, which are crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O5 |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1421586-84-6 |
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the piperidine and pyrazine rings suggests potential interactions with various biological macromolecules, such as enzymes and receptors.
Anticancer Activity
Studies have shown that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : A recent study screened several analogues for cytotoxic activity using the HepG2 cell line. Compounds demonstrated IC50 values ranging from 1.38 to 3.21 μM, indicating potent activity against hepatocellular carcinoma cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 9 | 1.38 | HepG2 |
| Compound 10 | 2.52 | HepG2 |
| Compound 11 | 3.21 | HepG2 |
Mechanistic Studies
The mechanism of action for these compounds often involves the inhibition of β-tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Flow cytometry analysis revealed increased Annexin-V positive cells in treated groups compared to controls .
Case Studies
Several case studies have been documented regarding structurally similar compounds:
-
Thiazolidinedione Derivatives : These derivatives exhibited notable biological activities including antidiabetic and anticancer effects due to their ability to modulate metabolic pathways .
Compound Name Activity 5-(3,4-Dimethoxy)benzylidine-2,4-thiazolidinedione Antidiabetic 5-(3,4,5-trimethoxy)benzylidine-2,4-thiazolidinedione Anticancer - Chalcone Derivatives : A study on chalcone derivatives indicated strong antiproliferative effects across multiple cancer cell lines (MCF-7, NCI-H460), suggesting that similar structural characteristics may yield comparable results for this compound .
科学的研究の応用
Biological Activities
Research indicates that (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing pyrazine and piperidine groups have been linked to apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and induction of oxidative stress.
Antimicrobial Properties
The presence of the pyrazinyl and piperidinyl groups suggests potential antimicrobial activity. Compounds with these moieties have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies indicate that this compound may possess significant antimicrobial properties.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research on related compounds has shown promise in protecting neuronal cells from oxidative damage and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to this compound:
- Anticancer Research : A study published in Cancer Research demonstrated that pyrazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines . This suggests that our compound may also have similar effects due to its structural features.
- Antimicrobial Evaluation : In a study assessing the antimicrobial properties of pyrazole derivatives, compounds were tested against multiple bacterial strains and showed promising results . This reinforces the potential for this compound as an antimicrobial agent.
- Neuroprotection Studies : Research on piperidine derivatives indicated their ability to protect against neurotoxicity induced by oxidative stress . This highlights a potential therapeutic avenue for neurodegenerative diseases.
特性
IUPAC Name |
(E)-1-(4-pyrazin-2-yloxypiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-26-17-12-15(13-18(27-2)21(17)28-3)4-5-20(25)24-10-6-16(7-11-24)29-19-14-22-8-9-23-19/h4-5,8-9,12-14,16H,6-7,10-11H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXUVGIYTMAJMR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













